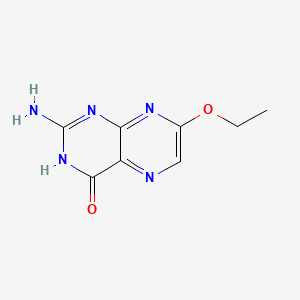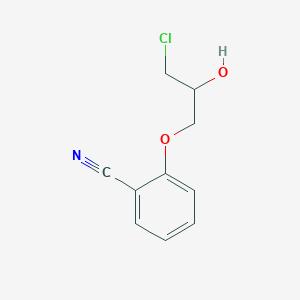
1-(4-Hydroxycyclohexyl)-5-methylbarbituric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Hydroxycyclohexyl)-5-methylbarbituric acid is a compound that belongs to the barbiturate class of drugs. Barbiturates are known for their sedative and hypnotic properties, and they have been used in medicine for various purposes, including anesthesia and the treatment of epilepsy. The unique structure of this compound, which includes a hydroxycyclohexyl group, distinguishes it from other barbiturates and may contribute to its specific pharmacological properties.
Preparation Methods
The synthesis of 1-(4-Hydroxycyclohexyl)-5-methylbarbituric acid typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexanone and malonic acid derivatives.
Cyclization: The cyclohexanone undergoes a cyclization reaction to form the hydroxycyclohexyl group.
Barbituric Acid Formation: The hydroxycyclohexyl intermediate is then reacted with urea and malonic acid derivatives under acidic or basic conditions to form the barbituric acid core.
Methylation: Finally, the barbituric acid core is methylated to introduce the methyl group at the 5-position.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.
Chemical Reactions Analysis
1-(4-Hydroxycyclohexyl)-5-methylbarbituric acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The barbituric acid core can be reduced to form dihydro derivatives.
Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form more complex structures.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution and condensation reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(4-Hydroxycyclohexyl)-5-methylbarbituric acid has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity and stability of barbiturates.
Biology: Researchers use it to investigate the effects of barbiturates on cellular processes and neurotransmitter systems.
Medicine: It is studied for its potential therapeutic effects, including its sedative and anticonvulsant properties.
Industry: The compound is used in the development of new pharmaceuticals and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of 1-(4-Hydroxycyclohexyl)-5-methylbarbituric acid involves its interaction with the central nervous system. It acts as a positive allosteric modulator of the gamma-aminobutyric acid (GABA) receptor, enhancing the inhibitory effects of GABA. This leads to increased chloride ion influx into neurons, resulting in hyperpolarization and reduced neuronal excitability. The molecular targets include GABA_A receptors, and the pathways involved are related to the modulation of synaptic transmission and neuronal inhibition.
Comparison with Similar Compounds
1-(4-Hydroxycyclohexyl)-5-methylbarbituric acid can be compared with other barbiturates, such as:
Phenobarbital: Known for its long-acting anticonvulsant properties.
Thiopental: Used as an anesthetic agent due to its rapid onset and short duration of action.
Secobarbital: A short-acting barbiturate used for its sedative and hypnotic effects.
The uniqueness of this compound lies in its hydroxycyclohexyl group, which may confer different pharmacokinetic and pharmacodynamic properties compared to other barbiturates.
Properties
CAS No. |
4192-35-2 |
|---|---|
Molecular Formula |
C11H16N2O4 |
Molecular Weight |
240.26 g/mol |
IUPAC Name |
1-(4-hydroxycyclohexyl)-5-methyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C11H16N2O4/c1-6-9(15)12-11(17)13(10(6)16)7-2-4-8(14)5-3-7/h6-8,14H,2-5H2,1H3,(H,12,15,17) |
InChI Key |
BCQYOGARERVACY-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)NC(=O)N(C1=O)C2CCC(CC2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(5-(Aminocarbonyl)-3-([3-ethyl-1,3-benzothiazol-2(3H)-ylidene]methyl)-2-cyclohexen-1-ylidene)methyl]-3-ethyl-1,3-benzothiazol-3-ium iodide](/img/structure/B13834624.png)





![ethyl 2-[(6-amino-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy]acetate;oxalic acid](/img/structure/B13834651.png)

![N-methyl-2-[(6-prop-2-enyl-2,3-dihydro-1,4-benzodioxin-5-yl)oxy]ethanamine](/img/structure/B13834671.png)




